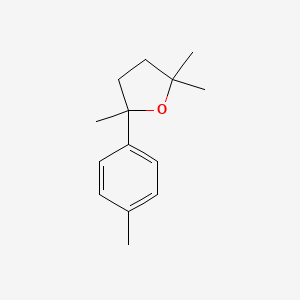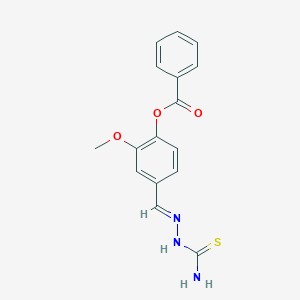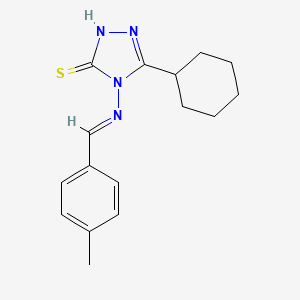
Isonicotinic(2,4-dimethoxybenzylidene)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isonicotinic(2,4-dimethoxybenzylidene)hydrazide: is a chemical compound with the molecular formula C15H15N3O3 and a molecular weight of 285.305 g/mol . It is a derivative of isonicotinic acid and is characterized by the presence of a hydrazide group and a benzylidene moiety substituted with methoxy groups at the 2 and 4 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of isonicotinic(2,4-dimethoxybenzylidene)hydrazide typically involves the condensation of isonicotinic acid hydrazide with 2,4-dimethoxybenzaldehyde. The reaction is carried out in an organic solvent such as ethanol, and the mixture is heated to facilitate the formation of the hydrazone linkage . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Isonicotinic(2,4-dimethoxybenzylidene)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products:
Oxidation: Oxidized derivatives of the benzylidene moiety.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzylidene derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: Isonicotinic(2,4-dimethoxybenzylidene)hydrazide is used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of hydrazones, Schiff bases, and other heterocyclic compounds .
Biology and Medicine: The compound has shown potential in medicinal chemistry due to its structural similarity to isoniazid, a well-known antituberculosis drug. It is being investigated for its antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific chemical properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of isonicotinic(2,4-dimethoxybenzylidene)hydrazide is not fully understood. it is believed to exert its effects through interactions with cellular enzymes and proteins. The hydrazide group can form covalent bonds with enzyme active sites, inhibiting their function. This mechanism is similar to that of isoniazid, which targets the mycobacterial cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
Isoniazid: A well-known antituberculosis drug with a similar hydrazide structure.
Nicotinic acid hydrazide: Another derivative of nicotinic acid with similar chemical properties.
2,4-Dimethoxybenzaldehyde: A precursor used in the synthesis of isonicotinic(2,4-dimethoxybenzylidene)hydrazide.
Uniqueness: this compound is unique due to the presence of both the isonicotinic acid and 2,4-dimethoxybenzylidene moieties This combination imparts specific chemical and biological properties that are not observed in other similar compounds
Eigenschaften
CAS-Nummer |
160816-57-9 |
|---|---|
Molekularformel |
C15H15N3O3 |
Molekulargewicht |
285.30 g/mol |
IUPAC-Name |
N-[(2,4-dimethoxyphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H15N3O3/c1-20-13-4-3-12(14(9-13)21-2)10-17-18-15(19)11-5-7-16-8-6-11/h3-10H,1-2H3,(H,18,19) |
InChI-Schlüssel |
ZJRHKGPEWKXLQO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C=NNC(=O)C2=CC=NC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11974038.png)

![(5E)-2-(4-butoxyphenyl)-5-(4-isopropylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11974059.png)
![7,9-Dichloro-2-(4-chlorophenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11974060.png)



![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate](/img/structure/B11974096.png)
![3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate](/img/structure/B11974098.png)
![ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974101.png)




